6-(1-azepanyl)tetrazolo[1,5-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(azepan-1-yl)tetrazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-4-8-15(7-3-1)10-6-5-9-11-13-14-16(9)12-10/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPPXVRQINIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation in Chemical Research
High-Resolution Spectroscopic Characterization
Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS), are fundamental for the unambiguous identification and structural elucidation of a chemical compound. However, specific datasets for 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine were not found in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for determining the chemical environment of hydrogen and carbon atoms within a molecule. This information allows for the assignment of each atom to its position in the molecular structure. For related tetrazolo[1,5-b]pyridazine (B14759603) compounds, NMR has been used to confirm their structures. rsc.orgnih.gov However, no specific chemical shifts (δ) or coupling constants (J) for this compound have been published.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of a tetrazolo[1,5-b]pyridazine derivative would be expected to show characteristic bands for the fused heterocyclic ring system and any substituents. While IR data is available for other compounds in this family, the specific vibrational frequencies for this compound are not documented. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. Fragmentation analysis within the mass spectrometer can also offer valuable structural information. Although HRMS has been applied to characterize various tetrazolo[1,5-b]pyridazine derivatives researchgate.netrsc.org, the exact mass and fragmentation pattern for this compound have not been reported.
Solid-State Structural Analysis
The three-dimensional arrangement of atoms and molecules in a solid-state crystal is determined using X-ray diffraction techniques.
Chiroptical Studies for Enantiomeric Forms (If Applicable to Chiral Analogs)
Chiroptical studies, such as circular dichroism, are employed to investigate the properties of chiral molecules and their interaction with polarized light. As this compound is not inherently chiral, this section would only be applicable to chiral analogs. There is no information in the searched literature regarding chiral analogs of this specific compound or any related chiroptical studies.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic makeup. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For heterocyclic systems like tetrazolo[1,5-b]pyridazine (B14759603) and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, thermodynamic parameters, and electronic properties. nih.govscirp.org
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For related tetrazolo-[1,5-b]-1,2,4,5-tetrazine (TETZ) derivatives, studies have shown that the nature and position of substituents can significantly tune this energy gap. nih.gov For instance, attaching a substituent to position 8 of the parent TETZ ring was found to generally increase the energy gap, suggesting an influence on stability. nih.gov
Furthermore, DFT is used to calculate heats of formation (HOFs), which are critical for assessing the energetic content of a molecule. In studies of energetic materials based on the tetrazolo-pyridazine scaffold, substitution with nitrogen-rich groups like azido (B1232118) (-N₃) or nitro (-NO₂) has been shown to enhance HOF values significantly. nih.gov Analysis of the Mulliken charge distribution, another output of DFT calculations, reveals the partial charges on each atom, offering insights into molecular polarity and potential sites for electrostatic interactions. scirp.org
Computational chemistry can elucidate the pathways of chemical reactions, including the synthesis of the tetrazolo[1,5-b]pyridazine core. The formation of this heterocyclic system often involves key reaction steps such as diazotization and intramolecular cyclization. For example, the synthesis of 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) proceeds via the reaction of 3,6-dichloropyridazine (B152260) with hydrazine (B178648), followed by diazotization of the resulting 1-(6-chloropyridazin-3-yl)hydrazine intermediate. iau.ir The 6-chloro derivative can then undergo nucleophilic substitution with various amines, such as azepane, to yield compounds like 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine. iau.ir
In related systems, such as the formation of pyrazolo[1,5-b]pyridazines, a [3+2] cycloaddition reaction is a key mechanistic step. nih.gov Theoretical calculations can model the transition states of such reactions to determine activation energies and predict the most favorable reaction pathways. While specific transition state calculations for the synthesis of this compound are not prominently documented, the established reactivity patterns of the tetrazole and pyridazine (B1198779) rings provide a solid foundation for such predictive studies.
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for exploring how a molecule interacts with biological systems and for understanding its three-dimensional structure and flexibility.
The tetrazolo[1,5-b]pyridazine scaffold has been identified as a promising core structure for developing inhibitors of cancer metastasis. nih.gov A high-throughput screen of over 118,500 compounds revealed that molecules with this core act as efficient transcriptional inhibitors of Metastasis Associated in Colon Cancer 1 (MACC1). nih.govresearchgate.net MACC1 is a key regulator of tumor progression and metastasis in colorectal cancer and more than 20 other solid tumors. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Although specific docking results for this compound with the MACC1 promoter or related proteins are not detailed in the available literature, the discovery of this compound class as MACC1 inhibitors strongly suggests favorable interactions. nih.gov Docking studies on similar heterocyclic scaffolds, such as triazolo[4,3-b]pyridazine derivatives, have been successfully used to predict binding modes at the ATP-binding sites of protein kinases like c-Met and Pim-1, which are also crucial cancer targets. rsc.org These studies help in understanding structure-activity relationships (SAR) and in optimizing lead compounds to improve potency and selectivity. nih.govrsc.org
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the flexibility of the seven-membered azepanyl ring is of particular interest. Theoretical studies on related bicyclic pyridazine derivatives have been carried out using semiempirical methods like AM1 to determine stable ring conformations and the energy barriers associated with rotations around key bonds. researchgate.net
These computational approaches can identify the most stable, low-energy conformations of the molecule, which is crucial for understanding its interaction with biological targets. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it flexes and changes shape in different environments, such as in solution or near a protein binding site.
Computational Studies for Specific Applications (e.g., Detonation Performance and Electrostatic Potentials for Energetic Materials)
The tetrazolo[1,5-b]pyridazine ring system is nitrogen-rich, making it a promising building block for advanced energetic materials. nih.gov Computational methods are indispensable for the safe and efficient design of such materials by predicting their performance and sensitivity.
DFT calculations are used to determine key properties like density (ρ) and heat of formation (HOF), which are then used as inputs for specialized codes to predict detonation performance. researchgate.net The calculated electrostatic potential (ESP) mapped onto the molecule's surface is particularly important, as it helps to predict sensitivity to external stimuli like impact. dtic.mil Regions of positive potential (often associated with nitro groups or the backbone) and negative potential (associated with amino groups or lone pairs) can reveal insights into intermolecular interactions and the stability of the crystal lattice. dtic.mil
For derivatives of tetrazolo[1,5-b]pyridazine, these computational predictions have shown excellent correlation with experimental results. For example, compounds in this family have been computationally screened and later synthesized, demonstrating high detonation performance combined with desirable thermal stability and low sensitivity. nih.govdtic.mil
Below is a data table showing calculated detonation properties for representative energetic compounds based on the tetrazolo[1,5-b]pyridazine core, illustrating the high performance of this scaffold.
| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (Dᵥ) (m·s⁻¹) | Detonation Pressure (P) (GPa) |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | 1.84 | 8746 | 31.5 |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | 1.83 | 8815 | 32.1 |
| Data sourced from related energetic materials to illustrate the potential of the core structure. nih.govresearchgate.net |
These computational investigations underscore the versatility of the this compound scaffold, providing a theoretical foundation for its potential applications in both medicine and materials science.
Structure Activity Relationship Sar Studies of Tetrazolo 1,5 B Pyridazine Derivatives
Identification of Key Pharmacophoric Elements
The tetrazolo[1,5-b]pyridazine (B14759603) core is a key pharmacophoric element, with the nitrogen-rich structure being fundamental to various biological activities. nih.govdtic.mil The arrangement of nitrogen atoms in the fused rings contributes to the molecule's electronic properties and its ability to form hydrogen bonds and other interactions with biological receptors. sci-hub.se Modifications to this core or the substituents attached to it can significantly alter the compound's pharmacological profile.
Influence of the Azepanyl Substituent at the 6-position
While specific research detailing the direct influence of a 6-azepanyl substituent on the antinociceptive and anti-inflammatory activities of tetrazolo[1,5-b]pyridazine is not extensively available in the reviewed literature, the substitution pattern at the 6-position is known to be a critical determinant of activity. The synthesis of various 6-substituted tetrazolo[1,5-b]pyridazines is often achieved via the displacement of a chlorine atom from 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) by different amines. iau.ir This synthetic accessibility allows for the introduction of a wide range of functionalities, including cyclic amines like azepane.
Impact of Substituents on Antinociceptive and Anti-inflammatory Activities
The substitution pattern on the tetrazolo[1,5-b]pyridazine scaffold has a profound impact on its antinociceptive and anti-inflammatory properties. A study on a series of imidazophosphor ester based tetrazolo[1,5-b]pyridazines demonstrated that different phosphorus-containing moieties significantly influenced these activities. nih.gov
Key findings from these studies indicate:
A direct correlation often exists between the anti-inflammatory and antinociceptive activities of these derivatives. nih.gov
The presence of an amino group substituent generally has a positive effect on the observed activities. nih.gov
Specifically, a β-enaminobisphosphonate derivative showed the most potent antinociceptive (86.4% inhibition in the p-benzoquinone-induced writhing test) and anti-inflammatory effects, even surpassing reference drugs like ibuprofen (B1674241) and indomethacin (B1671933) in some assays. nih.gov
α-aminophosphonate derivatives also exhibited significant antinociceptive activity. nih.gov
| Compound | Substituent Type | Antinociceptive Activity (% Inhibition) | Anti-inflammatory Activity (% Inhibition at 360 min) |
|---|---|---|---|
| Compound 7 | α-aminophosphonate | 81.0 | 101 |
| Compound 13 | α-aminophosphonate | 84.0 | 108 |
| Compound 15 | β-enaminobisphosphonate | 86.4 | 114 |
| Ibuprofen | Reference Drug | Not Reported | Not Reported |
| Indomethacin | Reference Drug | Not Reported | 100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.
Development of Statistical Models Correlating Structure with Biological Response
For tetrazolo[1,5-b]pyridazine derivatives, QSAR models have been developed to predict their antinociceptive and anti-inflammatory activities. nih.govbeilstein-journals.org These models are typically built using statistical methods that correlate variations in the biological response (e.g., IC₅₀ values) with changes in molecular descriptors. The process involves creating a training set of compounds with known activities to build the model and a test set of different compounds to validate its predictive power. For related tetrazole-containing compounds, 3D-QSAR models like Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been successfully applied to understand the pharmacophoric requirements for biological activity.
Application of Molecular Descriptors in SAR Analysis
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. In the QSAR analysis of tetrazolo[1,5-b]pyridazine derivatives and related heterocycles, various descriptors are employed to build robust predictive models.
Examples of descriptor types include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These quantify the distribution of electrons, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. mdpi.com
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.
Lipophilicity descriptors: These, like LogP, describe the compound's solubility characteristics, which are crucial for pharmacokinetic properties.
In the study of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgnih.govtriazine sulfonamides, a related class of compounds, analysis of the molecular electrostatic potential (MESP) helped to identify the electrophilic and nucleophilic regions of the molecules, providing insight into their reactive properties. mdpi.com
Fragment-Based Approaches and Scaffold Hopping
Modern drug discovery often employs strategies like fragment-based drug design (FBDD) and scaffold hopping to identify novel and improved lead compounds.
Fragment-Based Approaches: FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits can then be grown or linked together to create a more potent lead compound. This approach could be applied to identify key binding fragments for targets relevant to inflammation and pain, which could then be incorporated into a tetrazolo[1,5-b]pyridazine scaffold.
Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold to discover new chemotypes with potentially improved properties such as enhanced activity, better pharmacokinetics, or a novel intellectual property position. researchgate.netnih.gov For instance, the tetrazolo[1,5-b]pyridazine scaffold could be a result of hopping from other bicyclic heteroaromatic systems known to possess anti-inflammatory or analgesic activity. Conversely, one could "hop" from the tetrazolopyridazine core to other scaffolds to optimize properties. This approach has been successfully used in the development of novel diaryltetrazoles for photoclick chemistry. nih.gov
Preclinical Pharmacological Evaluation and Biological Activity Profiling
In Vitro Biological Assays
In vitro assays are fundamental in early-stage drug discovery for high-throughput screening and for providing a mechanistic understanding of a compound's biological activity. The following subsections describe the in vitro evaluation of 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine across a range of biological assays.
Enzyme Inhibition and Receptor Binding Studies (e.g., MACC1, Kinases)
Research has identified tetrazolo-pyridazine based compounds as promising inhibitors of Metastasis Associated in Colon Cancer 1 (MACC1) gene expression. A high-throughput screen of a vast number of compounds revealed a tetrazolo-pyridazine derivative as a lead candidate for effectively inhibiting MACC1 expression. While the specific binding affinity and enzyme inhibition kinetics of this compound with the MACC1 protein have not been detailed, related analogues have been shown to act as transcriptional inhibitors. This suggests that the mechanism of action may not involve direct binding to the MACC1 protein but rather interference with its synthesis at the genetic level.
Furthermore, the broader class of pyrazolo[1,5-b]pyridazines has been investigated for its potential as kinase inhibitors. A novel series of these compounds was synthesized and identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4. These findings suggest that the tetrazolo[1,5-b]pyridazine (B14759603) scaffold could be a valuable pharmacophore for developing selective kinase inhibitors, although specific studies on this compound are required to confirm its activity against a panel of kinases.
Table 1: Summary of Enzyme Inhibition and Receptor Binding Studies for Tetrazolo[1,5-b]pyridazine Derivatives
| Compound Class | Target | Type of Inhibition | Key Findings |
| Tetrazolo-pyridazine derivatives | MACC1 | Transcriptional Inhibition | Effectively inhibits MACC1 gene expression. |
| Pyrazolo[1,5-b]pyridazines | CDK4 | Enzyme Inhibition | Potent inhibitors of CDK4 with selectivity against other kinases like VEGFR-2 and GSK3β. |
Cell-Based Functional Assays (e.g., Cell Motility, Proliferation, Cytotoxicity)
Consistent with its role as a MACC1 inhibitor, tetrazolo-pyridazine based compounds have demonstrated significant effects in cell-based functional assays. Analogues of the lead compound have been shown to effectively inhibit MACC1-driven cancer cell motility in vitro across various cancer cell lines. This inhibition of cell movement is a crucial aspect of the compound's potential anti-metastatic properties.
While direct data on the anti-proliferative and cytotoxic effects of this compound is not available, studies on related pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides have shown cytotoxic and pro-apoptotic activity against various cancer cell lines, including those of the pancreas, prostate, and colon, often in nanomolar concentrations. These compounds were also found to be non-toxic to normal cells, indicating a degree of selectivity for cancer cells.
Table 2: Overview of Cell-Based Functional Assay Results for Related Tetrazolo[1,5-b]pyridazine Compounds
| Assay Type | Cell Lines | Compound Class | Observed Effect |
| Cell Motility | Various Cancer Cell Lines | Tetrazolo-pyridazine MACC1 inhibitors | Inhibition of MACC1-driven cell motility. |
| Cytotoxicity | Pancreatic, Prostate, Colon Cancer | Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides | Cytotoxic and pro-apoptotic activity. |
| Cytotoxicity | Normal Cell Lines | Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides | No significant cytotoxicity observed. |
Antimicrobial Activity Assessments against Pathogenic Microorganisms
The antimicrobial potential of the tetrazolo[1,5-b]pyridazine scaffold has been explored, drawing from the known antimicrobial activities of both tetrazole and pyridazine (B1198779) ring systems. While specific studies on the antimicrobial properties of this compound are not documented in the reviewed literature, research on related structures provides some insights.
For instance, the synthesis and antimicrobial screening of new triazolo/tetrazolo-pyridazinebenzocycloheptenes have been reported. One such compound, 2-methyl-6,7-dihydro-5H-benzocycloheptatetrazolo[1,5-b]pyridazine, demonstrated a notable zone of inhibition against E. coli. Similarly, various other pyridazine derivatives have been synthesized and shown to possess activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungi. These findings suggest that the tetrazolo[1,5-b]pyridazine core may serve as a promising scaffold for the development of novel antimicrobial agents.
Table 3: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Microorganism | Activity |
| Triazolo/tetrazolo-pyridazinebenzocycloheptenes | E. coli | Notable zone of inhibition. |
| Pyrazolo-pyrimidino-pyridazine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good antimicrobial activity. |
| Pyrazolylpyridazine derivatives | Various bacteria and fungi | Screened for fungicidal and bactericidal activity. |
Cellular Anti-inflammatory and Anticonvulsant Screening
The tetrazolo[1,5-b]pyridazine nucleus is recognized as a key structure in various biochemical processes, and its derivatives have been investigated for their anti-inflammatory and anticonvulsant properties. The pyridazine core itself is considered a suitable scaffold for anti-inflammatory agents.
A study on substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines revealed notable anti-inflammatory activity in several of the synthesized compounds. One particular β-enaminobisphosphonate derivative exhibited potent anti-inflammatory properties, even surpassing the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model.
Regarding anticonvulsant activity, while direct screening of this compound has not been reported, numerous derivatives of tetrazole and pyridazine have been evaluated for such properties. For example, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were synthesized and showed promising anticonvulsant activity in the maximal electroshock (MES) test, with one compound demonstrating a significantly higher protective index than the reference drug carbamazepine.
Table 4: Summary of Anti-inflammatory and Anticonvulsant Activities of Related Compounds
| Activity | Compound Class | Model | Key Findings |
| Anti-inflammatory | Imidazophosphor ester based tetrazolo[1,5-b]pyridazines | Carrageenan-induced paw edema | Notable activity, with one derivative exceeding the potency of indomethacin. |
| Anticonvulsant | 6-Alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives | Maximal Electroshock (MES) Test | Potent activity with a high protective index compared to carbamazepine. |
In Vivo Preclinical Efficacy Models (in animal models)
Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. This section focuses on the in vivo preclinical studies involving this compound and its analogues.
Evaluation of Metastasis Inhibition in Xenografted Animal Models
Building upon the in vitro findings of MACC1 inhibition, tetrazolo-pyridazine based MACC1 inhibitors have been evaluated in in vivo models of cancer metastasis. An abstract from a scientific conference reports that these compounds inhibit MACC1-induced tumor progression and metastasis in colorectal cancer xenograft models in mice. This is a significant finding, as it provides in vivo proof-of-concept for the anti-metastatic potential of this class of compounds. The study also noted that these compounds are likely to be orally active, which is a desirable characteristic for a potential therapeutic agent.
While this information pertains to the broader class of tetrazolo-pyridazine based MACC1 inhibitors and not specifically to this compound, it strongly supports the potential of this compound for further investigation as an anti-metastatic agent.
Assessment of Anti-inflammatory and Antinociceptive Effects in Rodent Models
The tetrazolo[1,5-b]pyridazine nucleus is recognized as a key structure in compounds exhibiting anti-inflammatory and antinociceptive properties. Studies on related derivatives often employ standard rodent models to assess these effects.
Anti-inflammatory Activity: The carrageenan-induced paw edema model in mice or rats is a common method to evaluate acute anti-inflammatory activity. In this model, the reduction in paw swelling after administration of the test compound is measured over several hours. For instance, some substituted tetrazolo[1,5-b]pyridazine derivatives have demonstrated notable anti-inflammatory effects.
Antinociceptive Activity: The p-benzoquinone-induced writhing test in mice is frequently used to screen for peripheral antinociceptive (pain-relieving) effects. A reduction in the number of abdominal constrictions indicates analgesic activity. To distinguish between central and peripheral mechanisms, the hot plate test is also utilized, where an increase in pain latency suggests a central analgesic effect. For example, a related compound, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, showed significant peripheral antinociceptive effects in the writhing test but no significant activity in the hot plate test, suggesting its action is primarily peripheral.
Exploration of Anticonvulsant Properties in Animal Models
The anticonvulsant potential of novel chemical entities is typically assessed using rodent models of induced seizures.
The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are the two most widely used screening models. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. For example, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were evaluated for their anticonvulsant activity using the MES test in mice. Neurotoxicity is often concurrently assessed using the rotarod test to determine a compound's therapeutic index.
Preclinical Pharmacokinetic and ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
The evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its development as a potential therapeutic agent.
Biodistribution Studies in Animal Models
Biodistribution studies are conducted to understand how a compound and its metabolites distribute throughout the body's tissues and organs. These studies often involve administering a radiolabeled version of the compound to animals and subsequently measuring the radioactivity in various tissues at different time points. While specific biodistribution data for this compound is not available, such studies would be essential to determine its potential to reach target tissues and to identify any potential for accumulation in non-target organs.
Metabolite Identification and Biotransformation Pathways
Identifying the metabolites of a drug candidate and understanding its biotransformation pathways are critical for assessing its safety and efficacy. This is typically achieved through in vitro studies using liver microsomes or hepatocytes, and in vivo studies by analyzing biological samples (e.g., plasma, urine, feces) from dosed animals. The structural elucidation of metabolites is commonly performed using techniques like liquid chromatography-mass spectrometry (LC-MS). No specific metabolite information for this compound has been reported.
Target Identification and Validation in Biological Systems
Identifying the specific biological targets of a compound is fundamental to understanding its mechanism of action.
For the broader class of pyrazolo[1,5-b]pyridazines, studies have identified potential targets such as cyclin-dependent kinases (CDKs). For instance, certain derivatives have been shown to be potent inhibitors of CDK4. Another study on tetrazolo-pyridazine-based molecules identified their ability to inhibit MACC1 expression, a key molecule in cancer metastasis, through the NFκB pathway. Target identification for this compound would likely involve a combination of computational modeling (docking studies) and experimental assays, such as screening against a panel of kinases or other relevant biological targets based on its observed pharmacological effects.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Pathways and Networks
There is a lack of specific data from gene expression profiling and proteomic analyses for 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine. Studies on some related tetrazolo-pyridazine compounds have suggested potential involvement in pathways like the NF-κB signal transduction cascade, which is a key regulator of inflammatory responses and cell survival. However, direct evidence of this compound modulating this or other signaling pathways is not present in the reviewed literature.
Cellular Response Mechanisms
Detailed analyses of apoptosis and necroptosis induction specifically by this compound have not been publicly reported. For context, other complex heterocyclic compounds containing a tetrazole ring have been shown to induce apoptosis in cancer cell lines. nih.govmdpi.com These related compounds have also been investigated for their capacity to generate reactive oxygen species (ROS) and alter the cellular redox state. nih.gov For example, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govbeilstein-journals.orgtriazine sulfonamides were found to have pro-oxidative properties. nih.govnih.gov Without specific studies, it remains unknown whether this compound elicits similar cellular responses.
Interactions with Cellular Components
Information regarding the direct interaction of this compound with cellular components such as proteins and lipids is not available in the current body of scientific literature. Computational and experimental studies would be necessary to identify potential protein targets or to understand its behavior with cellular membranes.
Chemical Modifications and Rational Analog Design
Systematic Synthesis of Novel Tetrazolo[1,5-b]pyridazine (B14759603) Analogs
The foundation of any drug discovery program is the ability to synthesize a diverse library of analogs. The synthesis of the tetrazolo[1,5-b]pyridazine system is well-established, providing a robust platform for chemical exploration. A common and efficient method involves the reaction of 3,6-dichloropyridazine (B152260) with hydrazine (B178648), which yields 1-(6-chloropyridazin-3-yl)hydrazine. iau.ir Subsequent diazotization of this intermediate quantitatively converts it into 6-chlorotetrazolo[1,5-b]pyridazine (B1605628). iau.ir This chlorinated intermediate is a key building block, as the chlorine atom can be readily displaced by various nucleophiles, including amines, to introduce a wide range of substituents at the 6-position. iau.ir
For instance, the synthesis of the parent compound of interest, 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine, would be achieved through the nucleophilic substitution of the chlorine on 6-chlorotetrazolo[1,5-b]pyridazine with azepane. This straightforward approach allows for the systematic generation of numerous analogs.
The exploration of substituent diversity is a cornerstone of medicinal chemistry, aimed at probing the structure-activity relationship (SAR) of a chemical series. For the tetrazolo[1,5-b]pyridazine scaffold, modifications have been explored at various positions on the pyridazine (B1198779) ring to modulate the compound's properties.
Researchers have synthesized analogs by introducing different functional groups, such as amino, nitro, and azido (B1232118) moieties, onto the pyridazine ring to create compounds with specific characteristics, including use as energetic materials. researchgate.netresearchgate.net In the context of drug discovery, substituting the 6-position with a variety of cyclic and acyclic amines allows for the fine-tuning of properties like solubility, lipophilicity, and target engagement. iau.ir Studies on related fused heterocyclic systems, such as pyrazolo[1,5-b]pyridazines, have shown that modifications at different carbon positions can yield potent and selective inhibitors of biological targets like cyclin-dependent kinases (CDKs). nih.gov
The effect of substituents on the chemical properties of the heterocyclic system is also a critical consideration. For example, in the related tetrazolo[1,5-a]pyrimidine (B1219648) system, the nature of the substituent (e.g., electron-withdrawing groups like CF₃ versus aryl groups) can influence the regiochemistry of the synthesis and the equilibrium between the fused tetrazole ring and its open-chain 2-azido tautomer. beilstein-journals.orgnih.gov Such findings are crucial for designing stable and predictable analogs.
Table 1: Examples of Substituent Modifications on the Tetrazolo[1,5-b]pyridazine Ring and Related Fused Systems
| Core Scaffold | Position of Substitution | Example Substituents Investigated | Resulting Properties/Applications | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-b]pyridazine | C6 | -Cl, Various amines (e.g., azepane, morpholine) | Serves as a versatile synthetic handle for creating diverse analog libraries. | iau.ir |
| Tetrazolo[1,5-b]pyridazine | C7, C8 | -NO₂, -NH₂ | Synthesis of highly functionalized energetic compounds. | researchgate.net |
| Pyrazolo[1,5-b]pyridazine (B1603340) | C2, C6 | Aryl and heteroaryl groups | Development of selective cyclin-dependent kinase (CDK) inhibitors. | nih.gov |
| Tetrazolo[1,5-a]pyrimidine | C5, C7 | -CF₃, -CCl₃, Aryl groups | Influences azide-tetrazole equilibrium and regioselectivity. | beilstein-journals.orgnih.gov |
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool for lead optimization. silae.it This approach can lead to improved potency, enhanced selectivity, better metabolic stability, and more favorable pharmacokinetic profiles. chem-space.com
The tetrazole ring itself is a classic bioisostere of the carboxylic acid group. drughunter.com It mimics the acidity and planar geometry of a carboxylic acid but offers greater metabolic stability and different lipophilicity, which can enhance oral bioavailability. drughunter.com More novel applications have even explored the use of a tetrazole as a bioisostere for a phosphate (B84403) group, demonstrating its versatility in mimicking key biological recognition motifs. nih.gov
In designing analogs of this compound, bioisosteric replacement could be applied to several parts of the molecule. For example, the azepane ring could be replaced with other cyclic amines or conformationally restricted bicyclic structures to alter receptor binding and physicochemical properties. chem-space.com Similarly, the tetrazolo[1,5-b]pyridazine core could be replaced with an isomeric system like researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine to probe the importance of the specific arrangement of nitrogen atoms for biological activity. nih.gov
Design Strategies for Lead Optimization and Potency Improvement
Once a "hit" compound is identified, lead optimization aims to improve its potency, selectivity, and drug-like properties. For tetrazolo[1,5-b]pyridazine-based compounds, this process involves iterative cycles of design, synthesis, and testing guided by structure-activity relationships (SAR).
Recent studies have identified tetrazolo[1,5-b]pyridazine derivatives as potent transcriptional inhibitors of MACC1, a key driver of cancer metastasis. nih.gov In this work, a high-throughput screen identified the initial hits, and subsequent SAR studies pinpointed the essential inhibitory core structure, guiding the synthesis of analogs with improved efficacy in reducing cancer cell motility. nih.gov
Similarly, research on the closely related pyrazolo[1,5-b]pyridazine scaffold for treating human African trypanosomiasis leveraged existing data on human kinase inhibitors to guide modifications. nih.gov This strategy aimed to improve the selectivity of the compounds for the parasite's kinases over human enzymes, a critical step in reducing potential toxicity. nih.gov The optimization process often involves exploring different substituents on the heterocyclic core to enhance interactions with the target protein's binding site. For example, modifying hinge-binding amines or substituents at various positions on the pyrazolopyridazine core has led to potent and selective CDK inhibitors for cancer therapy. nih.gov
Table 2: Lead Optimization Strategies for Pyridazine-Based Scaffolds
| Scaffold | Therapeutic Goal | Optimization Strategy | Outcome | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-b]pyridazine | Inhibition of cancer metastasis (MACC1) | HTS followed by SAR to identify essential core and optimize substituents. | Identified potent inhibitors of MACC1 expression and cell motility. | nih.gov |
| Pyrazolo[1,5-b]pyridazine | Treatment of human African trypanosomiasis | Leverage human kinase data to improve selectivity for parasite kinases. | Developed analogs with improved selectivity for T. b. brucei. | nih.gov |
| Pyrazolo[1,5-b]pyridazine | Antitumor activity (CDK inhibition) | Modification of hinge-binding amine and C(2)/C(6) substituents. | Generated potent and selective CDK4 inhibitors. | nih.gov |
| researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine | Antitumor activity (c-Met/Pim-1 inhibition) | Synthesized derivatives with pharmacophoric elements of both inhibitors. | Discovered potent dual inhibitors with strong antiproliferative effects. | researchgate.net |
Prodrug Design Concepts for Improved Bioavailability in Preclinical Models
Even highly potent compounds can fail in development due to poor pharmacokinetic properties, such as low solubility or poor membrane permeability, which lead to low bioavailability. actamedicamarisiensis.ro The prodrug approach is a well-established strategy to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is chemically or enzymatically converted to the active form in the body. nih.gov
The primary goal of a prodrug strategy is often to improve aqueous solubility or lipophilicity to enhance absorption. actamedicamarisiensis.ro Common methods include:
Phosphate Esters: Adding a phosphate group can dramatically increase water solubility. The phosphate is then cleaved by endogenous phosphatases to release the active drug. This approach has been successfully used for compounds intended for intravenous administration or to overcome solubility-limited absorption. nih.gov
Amino Acid Conjugates: Attaching amino acids or dipeptides can improve solubility and potentially target specific transporters for enhanced absorption. For example, dipeptide prodrugs can be recognized by peptidases like dipeptidyl-peptidase IV (DPPIV/CD26) for activation. nih.gov
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can improve solubility and extend the plasma half-life of a drug. nih.gov
For a compound like this compound, if preclinical studies revealed poor bioavailability, a prodrug strategy could be employed. For instance, if the compound's structure contained a suitable functional handle, or one could be introduced, a water-solubilizing group like a phosphate or a dipeptide could be attached. This modification would be designed to be cleaved in vivo, releasing the active parent compound at efficacious levels. nih.govnih.gov This approach offers a versatile tool to rescue promising lead compounds that might otherwise be abandoned due to pharmacokinetic deficiencies. actamedicamarisiensis.ro
Emerging Research Directions and Future Applications Excluding Clinical Human Trials
Development as Preclinical Chemical Probes for Biological Research
The tetrazolo[1,5-b]pyridazine (B14759603) core has been identified as a promising scaffold for the development of small molecule inhibitors targeting key biological pathways, making derivatives like 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine attractive candidates for development as preclinical chemical probes.
A significant area of research is in the context of cancer metastasis. High-throughput screening has revealed that compounds based on the 1,2,3,4-tetrazolo[1,5-b]pyridazine structure are effective transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1). nih.gov High expression of MACC1 is linked to a poor prognosis and the development of metastases in solid cancers. nih.gov The identified tetrazolo-pyridazine-based compounds were shown to decrease cancer cell motility in vitro, and promising candidates demonstrated the ability to restrict metastasis in xenograft mouse models. nih.gov
Structure-activity relationship (SAR) studies have indicated that the core tetrazolo[1,5-b]pyridazine structure is essential for this inhibitory activity. While specific studies on the 6-(1-azepanyl) derivative are not yet prevalent, the exploration of various substituents on this core is a key direction of research. The azepanyl group, a seven-membered saturated heterocyclic amine, can influence the compound's solubility, lipophilicity, and binding interactions with target proteins, which are critical properties for a chemical probe.
The mechanism of action for these inhibitors has been linked to the NFκB pathway. nih.gov The development of a potent and selective probe based on the this compound scaffold could be invaluable for elucidating the precise role of MACC1 and the NFκB pathway in metastasis. Such a probe would allow for detailed investigation of these biological processes in a preclinical setting.
Potential in Advanced Materials Science (e.g., Energetic Materials, Functional Polymers)
The high nitrogen content and fused ring structure of the tetrazolo[1,5-b]pyridazine system make it a prime candidate for the development of advanced energetic materials. researchgate.netdtic.mil While research has not specifically detailed the energetic properties of this compound, extensive studies on related derivatives highlight the potential of this chemical family.
Nitrogen-rich compounds are sought after as energetic materials due to their high heats of formation and the large volume of nitrogen gas produced upon decomposition. Various derivatives of tetrazolo[1,5-b]pyridazine have been synthesized and characterized as both primary and secondary explosives. dtic.mil For instance, compounds like 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine have shown excellent detonation performance, superior to some commercial primary explosives. dtic.mil Other derivatives have demonstrated high thermal stability and low sensitivity, making them suitable as secondary explosives. dtic.mil
The introduction of an azepanyl group at the 6-position would modify the energetic properties of the parent scaffold. The hydrocarbon content of the azepanyl ring would influence the oxygen balance of the molecule, a critical parameter for energetic materials. Furthermore, the conformational flexibility of the seven-membered ring could impact the crystal packing and, consequently, the sensitivity of the material.
Beyond explosives, the tetrazolo[1,5-b]pyridazine scaffold could potentially be incorporated into functional polymers. The high thermal stability observed in some derivatives is a desirable characteristic for polymers used in high-temperature applications. The nitrogen-rich heterocycle could also impart specific optical or electronic properties to a polymer chain. Research into the polymerization of functionalized tetrazolo[1,5-b]pyridazines could open up new avenues in materials science, although this area remains largely unexplored for the 6-(1-azepanyl) derivative.
Below is a table summarizing the properties of some energetic compounds based on the tetrazolo[1,5-b]pyridazine scaffold, which provides context for the potential of new derivatives.
| Compound Name | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Td, °C) |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 8746 | 31.5 | - |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | - | - | 290 |
| 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | >6700 | - | >175 |
Data sourced from related research on energetic tetrazolo[1,5-b]pyridazines. researchgate.netdtic.mil
Chemoinformatics and Data Mining for Identification of Related Bioactive Scaffolds
Chemoinformatics and data mining are powerful tools for identifying novel bioactive scaffolds and for optimizing lead compounds in drug discovery. The tetrazolo[1,5-b]pyridazine system, including derivatives like this compound, is well-suited for such in silico studies.
The biological activity of tetrazolo[1,5-b]pyridazine derivatives as MACC1 inhibitors was initially identified through a high-throughput screen of a large compound library. nih.gov Subsequent chemoinformatic analysis of the screening hits and their analogs helped to identify the essential structural features for bioactivity. This approach allows for the rapid virtual screening of large compound databases to find other molecules with similar structural motifs that might also exhibit the desired biological effect.
For this compound, chemoinformatic tools could be employed to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a crucial step in preclinical development. nih.gov Molecular docking studies could be used to model the interaction of the compound with its putative biological targets, such as the MACC1 protein or components of the NFκB pathway. This would provide insights into the binding mode and help in designing more potent and selective analogs.
Furthermore, data mining of existing chemical and biological databases can uncover new potential applications for the tetrazolo[1,5-b]pyridazine scaffold. By searching for structurally similar compounds with known biological activities, it may be possible to identify new therapeutic areas where this compound and its analogs could be effective.
Advancements in Methodological Approaches for Tetrazolo[1,5-b]pyridazine Research
The exploration of the properties and applications of this compound is underpinned by advancements in synthetic chemistry. Several methods for the synthesis of the tetrazolo[1,5-b]pyridazine core and its derivatives have been reported.
A common and convenient route involves the reaction of a di-substituted pyridazine (B1198779) with an azide (B81097) source. For instance, 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) can be synthesized from 3,6-dichloropyridazine (B152260). iau.ir The chlorine atom at the 6-position is then susceptible to nucleophilic substitution by various amines, including azepane, to yield the desired this compound. iau.ir
The general synthetic pathway can be summarized as follows:
Reaction of 3,6-dichloropyridazine with hydrazine (B178648) to form 1-(6-chloropyridazin-3-yl)hydrazine. iau.ir
Diazotization of the hydrazine derivative to yield 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir
Nucleophilic substitution of the chlorine atom with azepane to produce this compound.
Recent research has also focused on developing more efficient and environmentally friendly synthetic methodologies. This includes exploring one-pot syntheses and the use of novel catalysts to improve yields and reduce reaction times. Advances in purification and characterization techniques, such as high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS), are also crucial for ensuring the purity and confirming the structure of the synthesized compounds. researchgate.net
These methodological advancements are critical for producing the quantities of high-purity this compound needed for thorough preclinical evaluation and for the synthesis of a diverse library of analogs for structure-activity relationship studies.
Q & A
Q. What synthetic methodologies are commonly used to prepare 6-substituted tetrazolo[1,5-b]pyridazine derivatives?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Diazidopyridazine cyclization : 3,6-Diazidopyridazine undergoes tautomerization to form tetrazolo[1,5-b]pyridazine, which reacts with phosphonyl carbanion reagents (e.g., Horner–Emmons reagents) to introduce substituents at position 6 .
- Substitution reactions : 6-Chlorotetrazolo[1,5-b]pyridazine (CAS 21413-15-0) reacts with nucleophiles like amines (e.g., azepane) under heating (80–100°C) in polar solvents (e.g., ethanol, DMF). Yields depend on reaction time and stoichiometry .
- Microwave-assisted synthesis : Accelerates reactions (e.g., cyclization) by reducing time and improving regioselectivity .
Q. Key Characterization Techniques :
Q. How are tetrazolo[1,5-b]pyridazine derivatives screened for biological activity?
Methodological Answer:
- In vitro anti-inflammatory assays :
- Carrageenan-induced paw edema in rodents measures inhibition of inflammation .
- COX-1/COX-2 inhibition assays evaluate enzyme activity via fluorometric or colorimetric methods (e.g., IC50 values for NF-κB inhibitors like Ro 106-9920: ~700 nM) .
- Antinociceptive testing :
- Hot-plate test or acetic acid-induced writhing in mice quantifies pain response reduction .
- Cytotoxicity screening :
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity for 6-(1-azepanyl)tetrazolo[1,5-b]pyridazine?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of azepane and intermediate products .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
- Temperature control : Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity products (>95%) .
Q. Case Study :
- Substituting 6-chlorotetrazolo[1,5-b]pyridazine with azepane in ethanol at 80°C for 2 hours achieved 78% yield .
Q. What computational approaches predict the physicochemical stability and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
- Simulates binding to biological targets (e.g., NF-κB, COX-2) using AutoDock Vina. Ro 106-9920 binds IκBα ubiquitination sites with ∆G = -9.2 kcal/mol .
- QSAR modeling :
- Correlates substituent electronic parameters (Hammett σ) with anti-inflammatory activity (R² > 0.85) .
Q. How are structure-activity relationships (SAR) established for anti-inflammatory derivatives?
Methodological Answer:
- Variation of substituents :
- Pharmacophore mapping :
- Identifies critical motifs (e.g., tetrazole ring for H-bonding, pyridazine for π-π stacking) .
- In vivo validation :
- Oral administration in rodent models quantifies bioavailability and dose-response curves (e.g., 10 mg/kg reduced TNF-α by 60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
